molecular formula C26H38N8O7 B10837723 [(5S,11S,14S)-11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(20),17(21),18-trien-5-yl]-acetic acid

[(5S,11S,14S)-11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(20),17(21),18-trien-5-yl]-acetic acid

货号 B10837723
分子量: 574.6 g/mol
InChI 键: TZZMWRLTTWMKCL-WFXMLNOXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMP-757 is a small molecule drug that was initially developed by Bristol-Myers Squibb Company. It functions as a glycoprotein IIb/IIIa antagonist, which means it inhibits the glycoprotein IIb/IIIa receptors on platelets. This compound was primarily investigated for its potential use in treating cardiovascular diseases, particularly thrombosis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DMP-757 involves the preparation of cyclic peptides with heterocyclic and modified linking moieties. The synthetic methods for these linking groups and cyclic peptides are typically carried out using solution-phase methods .

Industrial Production Methods

While specific industrial production methods for DMP-757 are not extensively documented, the general approach involves the large-scale synthesis of the cyclic peptides and subsequent purification processes to ensure the compound’s purity and efficacy.

化学反应分析

Types of Reactions

DMP-757 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly at the heterocyclic moieties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions can produce alcohols or amines.

科学研究应用

作用机制

DMP-757 exerts its effects by binding to the glycoprotein IIb/IIIa receptors on platelets, thereby inhibiting platelet aggregation. This inhibition prevents the formation of platelet aggregates, which are crucial in the development of thrombosis. The molecular targets involved include the integrin alpha-IIb/beta-3 receptors, which play a key role in platelet activation and aggregation .

相似化合物的比较

Similar Compounds

Uniqueness

DMP-757 is unique in its specific binding affinity and inhibitory potency towards glycoprotein IIb/IIIa receptors. This specificity makes it a valuable compound for studying platelet function and developing therapeutic agents for cardiovascular diseases.

属性

分子式

C26H38N8O7

分子量

574.6 g/mol

IUPAC 名称

2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-12-methyl-4,7,10,13,16-pentaoxo-14-propan-2-yl-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid

InChI

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)34(3)18(8-5-9-29-26(27)28)24(40)31-13-19(35)32-17(11-20(36)37)23(39)30-12-15-6-4-7-16(10-15)22(38)33-21/h4,6-7,10,14,17-18,21H,5,8-9,11-13H2,1-3H3,(H,30,39)(H,31,40)(H,32,35)(H,33,38)(H,36,37)(H4,27,28,29)/t17-,18-,21-/m0/s1

InChI 键

TZZMWRLTTWMKCL-WFXMLNOXSA-N

手性 SMILES

CC(C)[C@H]1C(=O)N([C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C

规范 SMILES

CC(C)C1C(=O)N(C(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。